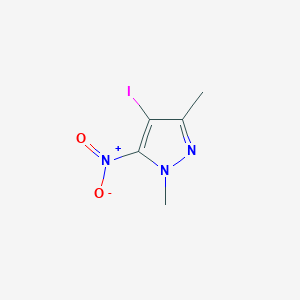

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Synthesis and Materials Science

Pyrazole-containing compounds are one of the most influential families of N-heterocycles, renowned for their wide-ranging applicability and versatility. chemicalbook.com In organic synthesis, the pyrazole ring serves as a robust and modifiable scaffold for constructing complex molecular architectures. chemsrc.comnih.gov Its derivatives are central to the development of pharmaceuticals, agrochemicals, and dyes. namiki-s.co.jpchemicalbook.comresearchgate.net A vast number of drugs incorporate the pyrazole core, including the anti-inflammatory drug celecoxib (B62257) and the anti-obesity agent rimonabant, demonstrating the scaffold's ability to interact with biological targets. chemsrc.com

In materials science, the pyrazole framework is utilized in the design of novel materials such as conducting polymers and luminescent compounds. aablocks.com The ability of the adjacent nitrogen atoms to act as ligands for metal ions makes pyrazole derivatives crucial in coordination chemistry and the development of catalysts. arkat-usa.org Their structural rigidity and tunable electronic properties are key to creating materials with specific optical or electronic functions. mdpi.com

Strategic Importance of Halogenated Pyrazoles as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its synthetic utility. Halogenated pyrazoles, particularly iodo-pyrazoles, are valuable precursors for a wide array of chemical transformations. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. researchgate.net

Electrophilic iodination of pyrazoles typically occurs at the 4-position, which is the most electron-rich and sterically accessible site. arkat-usa.org This regioselectivity allows for the precise installation of an iodine atom, which can then be used as a handle for further functionalization. nih.gov Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds at this position, providing a powerful strategy for building molecular complexity. researchgate.netnih.gov This makes 4-iodopyrazoles highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. organic-chemistry.org

Role of Nitro-Substituted Pyrazoles in Chemical Transformations and Energetic Materials

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the pyrazole ring. Its presence deactivates the ring towards electrophilic substitution and modifies the acidity of N-H protons. A primary application of nitro-pyrazoles is in the field of energetic materials. arkat-usa.org The high nitrogen content and the energy released upon decomposition of the nitro group contribute to their energetic properties. researchgate.net Compounds based on nitropyrazoles have been investigated for applications in explosives and propellants due to their high density, thermal stability, and positive heats of formation. arkat-usa.org

Beyond energetic materials, the nitro group is a versatile functional group for synthetic transformations. It can be readily reduced to an amino group (NH₂), which opens up a plethora of further derivatization possibilities, including acylation, alkylation, and diazotization reactions. This nitro-to-amine transformation is a fundamental step in the synthesis of many complex heterocyclic systems. researchgate.net

Overview of Multifunctionalized Pyrazoles in Current Academic Research

Modern chemical research increasingly focuses on multifunctionalized molecules that contain several distinct reactive sites. These compounds allow for the stepwise and selective synthesis of highly complex target structures. Multifunctionalized pyrazoles, bearing substituents such as halogens, nitro groups, amines, and carboxylic acids, are of particular interest. abcr.com The orthogonal reactivity of these different functional groups enables chemists to perform sequential reactions, building up molecular complexity in a controlled manner.

For instance, a pyrazole bearing both an iodo and a nitro group offers two distinct points for modification. The iodo group can participate in cross-coupling reactions, while the nitro group can be reduced to an amine for subsequent amide bond formation. This dual functionality is highly valuable in combinatorial chemistry and drug discovery, where the rapid generation of diverse molecular libraries is essential. abcr.com Research in this area focuses on developing synthetic routes that allow for the selective manipulation of one functional group in the presence of others. bldpharm.com

Scope and Academic Relevance of Investigating 4-Iodo-1,3-dimethyl-5-nitro-1H-pyrazole

The specific compound, this compound, is a prime example of a multifunctionalized heterocyclic building block. Its academic relevance stems from its potential as a versatile intermediate for the synthesis of more complex, highly substituted pyrazole derivatives.

The key structural features and their synthetic implications are:

4-Iodo Substituent : This provides a reactive site for introducing a wide variety of substituents via well-established cross-coupling methodologies.

5-Nitro Substituent : This group can be transformed into an amine, providing a route to amides, ureas, and other nitrogen-containing functionalities. Its strong electron-withdrawing nature also influences the reactivity of the pyrazole ring.

1,3-Dimethyl Substitution : The methylation at the N1 and C3 positions blocks these sites from further reaction and prevents tautomerism, ensuring that subsequent reactions occur predictably at the iodo and nitro positions.

While extensive published research focusing solely on this specific molecule is limited, its structure suggests significant potential in synthetic programs aimed at creating novel compounds for screening in medicinal and materials science applications. Its commercial availability indicates its use as a readily accessible starting material for such endeavors. aablocks.com The investigation of its reactivity and its application in the synthesis of novel molecular frameworks is a relevant area for academic and industrial research.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1791389-22-4 |

| Molecular Formula | C₅H₆IN₃O₂ |

| Molecular Weight | 267.02 g/mol |

| MDL Number | MFCD28155635 |

Table 2: Reactivity of Functional Groups on the Pyrazole Scaffold (Illustrative Examples)

| Functional Group | Position | Reaction Type | Product Type |

|---|---|---|---|

| 4-Iodo | 4 | Suzuki-Miyaura Coupling | 4-Aryl-pyrazole |

| 4-Iodo | 4 | Sonogashira Coupling | 4-Alkynyl-pyrazole |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Rimonabant |

| 4-iodo-1,3-dimethyl-1H-pyrazole |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,3-dimethyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMJQSPZRMWAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iodo 1,3 Dimethyl 5 Nitro 1h Pyrazole and Its Precursors

Regioselective Iodination Strategies in Pyrazole (B372694) Synthesis

The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical step. Various methods have been developed to achieve this regioselectivity.

Electrophilic Iodination Approaches Utilizing Oxidizing Agents (e.g., I2/HIO3, I2/H2O2, NaOCl)

Electrophilic iodination is a common method for the direct C-H functionalization of pyrazoles. The reactivity of molecular iodine (I2) as an electrophile can be enhanced by the presence of an oxidizing agent. These agents oxidize iodide (I-) formed during the reaction back to the electrophilic iodine species, driving the reaction to completion.

One effective system for the iodination of pyrazoles is the combination of iodine and iodic acid (HIO3). iaea.org This method has been used for the oxidative iodination of substituted N-methyl pyrazoles. iaea.org Compounds with substituents at the 3 and/or 5 positions are halogenated at the free C4 position. iaea.org However, strong electron-withdrawing groups, such as a nitro group (NO2) at the C4 position, can hinder the iodination process. iaea.org

Another environmentally friendly approach utilizes hydrogen peroxide (H2O2) as the oxidant in water. researchgate.netacsgcipr.org This "green" procedure allows for the regioselective 4-iodination of a range of differentially substituted pyrazoles in good to excellent yields, using only 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide. researchgate.net The only byproduct of this system is water, making it an attractive method from a sustainability perspective. researchgate.net

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), in the presence of potassium iodide (KI) in water, also facilitate efficient and mild regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines. nih.gov

| Iodinating System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| I2/HIO3 | Substituted N-methyl pyrazoles | Effective for 3- and/or 5-substituted pyrazoles; hindered by strong electron-withdrawing groups at C4. | iaea.org |

| I2/H2O2 in Water | Differentially substituted pyrazoles | "Green" procedure, good to excellent yields, water is the only byproduct. | researchgate.net |

| KI/PIDA in Water | Pyrazolo[1,5-a]pyrimidines | Mild, efficient, and environmentally friendly C3-iodination. | nih.gov |

Transition-Metal-Catalyzed Iodination Methods

While transition-metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, its application to the direct iodination of pyrazoles is less common than electrophilic methods. researchgate.netrsc.org Traditional cross-coupling reactions often require pre-functionalized pyrazoles, such as halogenated derivatives. researchgate.net However, direct C-H functionalization strategies provide a more direct route to functionalized pyrazoles. researchgate.netrsc.org The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. researchgate.net

Cadmium(II) acetate (B1210297) has been shown to mediate the efficient regioselective iodination of pyrazole derivatives. researchgate.net The introduction of methyl groups on the pyrazole ring increases its nucleophilicity, promoting competitive iodination reactions. researchgate.net In another approach, ceric ammonium (B1175870) nitrate (B79036) (CAN) is used as a mild oxidant in the presence of I2 for the regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles, affording the 4-iodo derivatives. rsc.orgnih.gov

Electrophilic Cyclization for 4-Iodopyrazole (B32481) Formation

An alternative strategy for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.orgmetu.edu.tr This method provides a route to substituted pyrazoles with excellent regioselectivity under mild conditions. nih.gov In this approach, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, undergo cyclization when treated with molecular iodine in the presence of a base like sodium bicarbonate. nih.govacs.orgmetu.edu.tr This iodocyclization is compatible with a wide range of functional groups on the hydrazone, including aliphatic, aromatic, and heteroaromatic moieties with both electron-donating and electron-withdrawing substituents. nih.govacs.org

Nitration Procedures for Pyrazole Derivatives

The introduction of a nitro group onto the pyrazole ring is the subsequent key step in the synthesis of the target compound.

Direct Nitration Methods (e.g., Nitric Acid in Tetrahydrofuran)

Direct nitration of pyrazoles can be achieved using various nitrating agents. A mixture of concentrated nitric acid and sulfuric acid is a common reagent for the nitration of many five-membered heterocyclic rings. umich.edu Another effective system is the use of nitric acid in trifluoroacetic anhydride (B1165640), which has been shown to afford mononitro derivatives of a variety of heterocycles, including pyrazoles, in good yields. umich.edusemanticscholar.orgresearchgate.net For instance, 3,5-dimethylpyrazole (B48361) yields 3,5-dimethyl-4-nitropyrazole exclusively. semanticscholar.org

The nitration of 4-iodopyrazole with fuming nitric acid in tetrahydrofuran (B95107) (THF) can be facilitated by the use of a solid catalyst such as octahedral zeolite or silica. nih.gov One-pot procedures have also been developed where pyrazole is directly nitrated to 4-nitropyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. nih.gov In some cases, nitration with nitric acid in acetic anhydride can lead to the formation of 4-nitro-1-phenylpyrazole. cdnsciencepub.com The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride results in nitration at the C4 position. mdpi.com

| Nitrating Agent | Substrate | Product | Reference |

|---|---|---|---|

| Nitric acid/Trifluoroacetic anhydride | 3,5-Dimethylpyrazole | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| Fuming HNO3/Solid catalyst (zeolite or silica) | 4-Iodopyrazole | 4-Nitropyrazole | nih.gov |

| Fuming HNO3/Fuming H2SO4 | Pyrazole | 4-Nitropyrazole | nih.gov |

| Nitric acid/Acetic anhydride | 1-Phenylpyrazole | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| Concentrated HNO3/Acetic anhydride | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | mdpi.com |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyrazole Synthesis

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, particularly nitroarenes. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to afford the alkylated product. nih.gov

While VNS is a versatile tool for introducing carbon substituents onto nitroaromatic rings, its direct application for the synthesis of nitropyrazoles by introducing a nitro group is not the typical use of this methodology. The VNS reaction is more commonly employed to introduce alkyl or other carbon-based groups onto a pre-existing nitropyrazole ring. kuleuven.bethieme-connect.de

Methylation Techniques for N- and C-Substituted Pyrazoles

The methylation of pyrazoles is a fundamental step in the synthesis of many derivatives, but it presents a significant challenge in regioselectivity due to the presence of two adjacent, reactive nitrogen atoms. acs.org The choice of methylating agent and reaction conditions can profoundly influence the outcome, determining whether methylation occurs at the N1, N2, or a carbon position.

For N-methylation, traditional reagents like methyl iodide or dimethyl sulfate (B86663) are often used, but they frequently yield a mixture of N1 and N2 isomers, which can be difficult to separate. conicet.gov.arreddit.com The regioselectivity is influenced by the steric and electronic properties of the substituents already present on the pyrazole ring. researchgate.net To overcome this challenge, modern methods have been developed to achieve higher selectivity. One effective approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgacs.orgresearcher.life These reagents significantly favor N1-alkylation, achieving regioisomeric ratios of up to >99:1. acs.org The resulting silylated intermediate is then easily converted to the N-methyl pyrazole through protodesilylation using a fluoride (B91410) source. acs.orgresearcher.life

C-methylation, or the introduction of a methyl group onto a carbon atom of the pyrazole ring, typically falls under the category of C-H activation/functionalization. Palladium-catalyzed methods have been developed for the ortho-C-H methylation of arenes bearing a pyrazole directing group. rsc.org Reagents such as trimethylboroxine (B150302) or methyl boronic acid can be used as the methyl source in these transformations. rsc.org

Below is an interactive data table summarizing various methylation techniques for pyrazoles.

| Methylation Type | Reagent(s) | Typical Conditions | Selectivity/Remarks |

|---|---|---|---|

| N-Methylation | Methyl iodide (MeI) or Dimethyl sulfate (Me2SO4) | Basic conditions (e.g., K2CO3, NaH) in solvents like DMF or acetonitrile. | Often results in a mixture of N1 and N2 isomers; regioselectivity is substrate-dependent. conicet.gov.arresearchgate.net |

| N-Methylation | α-Halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) | Two-step: 1) Base (e.g., KHMDS) in THF-DMSO; 2) Fluoride source (e.g., TBAF) for desilylation. thieme-connect.com | Highly regioselective for the N1 position (up to >99:1), leveraging steric hindrance. acs.orgresearcher.life |

| C-Methylation | Trimethylboroxine or Methyl boronic acid | Palladium catalyst, often with an oxidant (e.g., peroxide), targeting a C-H bond directed by a functional group. rsc.org | Site-selective for carbon atoms, typically ortho to a directing group. rsc.org |

Cyclization Pathways for the Construction of the 1H-Pyrazole Ring with Targeted Substitution Patterns

The construction of the pyrazole core is the foundational step in the synthesis of the target compound. The choice of cyclization strategy is crucial for establishing the desired substitution pattern from the outset.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings like pyrazoles. This reaction typically involves the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles that react with alkynes or alkenes. organic-chemistry.org Another well-established route is the reaction between diazo compounds and alkenes or alkynes. For instance, a transition-metal-free [3+2] cycloaddition reaction between diazoacetonitrile and nitroolefins can provide multisubstituted cyanopyrazoles under mild conditions. organic-chemistry.org

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by dehydration. acs.org The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. conicet.gov.ar However, reaction conditions, particularly the choice of solvent, can significantly influence the regiochemical outcome. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the condensation. conicet.gov.aracs.org A specific example relevant to the precursor of the target compound is the synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate, which involves the reaction of an intermediate derived from diethyl oxalate (B1200264) and acetone (B3395972) with methylhydrazine in DMF. google.com

Modern organic synthesis has introduced several metal-catalyzed methods for pyrazole construction. These routes often offer high efficiency and regioselectivity under mild conditions. Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides a pathway to 1,4-disubstituted pyrazoles. organic-chemistry.org Similarly, copper-catalyzed condensation reactions can furnish pyrazoles at room temperature, avoiding the need for harsh acidic conditions. organic-chemistry.org An iron-catalyzed reaction of diarylhydrazones with vicinal diols has also been reported for the regioselective synthesis of 1,3,5-substituted pyrazoles. organic-chemistry.org

| Cyclization Pathway | Key Reactants | Description | Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipole (e.g., nitrile imine, diazo compound) + Dipolarophile (e.g., alkyne, alkene) | A concerted cycloaddition reaction forming the five-membered ring in a single step. | High convergence; mild conditions; good control over substitution. organic-chemistry.org |

| Condensation/Dehydration | Hydrazine derivative + 1,3-Dicarbonyl compound | A stepwise reaction involving initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration. | Classic, reliable method; readily available starting materials. acs.org |

| Metal-Catalyzed Routes | Varies (e.g., diols + hydrazines; hydrazones + diols) | Utilizes a metal catalyst (e.g., Ru, Cu, Fe) to facilitate ring formation under specific conditions. | High regioselectivity; mild reaction conditions; good functional group tolerance. organic-chemistry.org |

Sequential and Convergent Synthetic Routes to 4-Iodo-1,3-dimethyl-5-nitro-1H-pyrazole

The synthesis of this compound is best achieved through a sequential, multi-step process starting from a pre-formed pyrazole ring. A plausible synthetic route involves the initial construction of the 1,3-dimethylpyrazole (B29720) core, followed by sequential nitration and iodination.

A logical synthetic sequence is proposed as follows:

Synthesis of 1,3-dimethyl-1H-pyrazole: This precursor can be synthesized via the condensation of 4,4-dimethoxy-2-butanone (B155242) (a protected form of a 1,3-dicarbonyl) with methylhydrazine.

Nitration to form 1,3-dimethyl-5-nitro-1H-pyrazole: The 1,3-dimethylpyrazole ring is activated towards electrophilic substitution. Nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) is expected to occur at the 5-position, directed by the two methyl groups. The 4-position is also a possible site, but substitution at C5 is often favored in similar systems.

Iodination to yield this compound: The final step is the introduction of the iodine atom at the C4 position. The 1,3-dimethyl-5-nitropyrazole intermediate is subjected to electrophilic iodination. A highly regioselective method for the 4-iodination of pyrazoles involves the use of elemental iodine (I₂) with ceric ammonium nitrate (CAN) as an oxidant. nih.gov This method is known to favor iodination at the C4 position. Other reagents like iodine monochloride (ICl) can also be effective. organic-chemistry.org The presence of the nitro group at C5 deactivates the ring, but the C4 position remains the most susceptible site for further electrophilic attack.

The existence of precursors like 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole and 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole in the literature supports the feasibility of constructing a 1,3-dimethylpyrazole core with a nitro group at either the 4 or 5 position. prepchem.comznaturforsch.com

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | 4,4-Dimethoxy-2-butanone + Methylhydrazine | 1,3-dimethyl-1H-pyrazole |

| 2 | Electrophilic Nitration | HNO3 / H2SO4 | 1,3-dimethyl-5-nitro-1H-pyrazole |

| 3 | Electrophilic Iodination | I2 / Ceric Ammonium Nitrate (CAN) | This compound |

Green Chemistry Principles and Sustainable Approaches in Halogenonitropyrazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like halogenonitropyrazoles.

For the synthesis of the pyrazole core, green approaches include solvent-free reactions conducted by grinding, the use of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption, and the use of water as an environmentally benign solvent. benthamdirect.comresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently atom-economical and are a cornerstone of green pyrazole synthesis. acs.org

In the context of halogenation, particularly iodination, significant green advancements have been made. A highly practical and sustainable method for the 4-iodination of pyrazoles utilizes a system of molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water. researchgate.net This method is advantageous as it uses a green solvent and generates water as the only byproduct, showcasing high atom economy and low environmental impact. researchgate.net Another novel approach involves the in-situ formation and use of nitrogen triiodide for the C-I bond formation on pyrazole derivatives, presented as a convenient and green iodination procedure. sciforum.net

For nitration, which traditionally uses strong, corrosive acids, greener alternatives are being explored. While not as developed as green halogenation, research into solid acid catalysts or milder nitrating agents aims to reduce the hazardous waste associated with conventional nitration processes.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Pyrazole Synthesis | Refluxing in organic solvents (e.g., ethanol, DMF). google.com | Microwave/ultrasound-assisted synthesis, solvent-free grinding, reactions in water. researchgate.netnih.gov | Energy efficiency, use of safer solvents, waste prevention. |

| Iodination | Iodine monochloride (ICl) or I2 with heavy metal oxidants in chlorinated solvents. organic-chemistry.org | Iodine / Hydrogen Peroxide in water. researchgate.net | Use of safer solvents, catalysis, atom economy, prevention of derivatives. |

| Nitration | Concentrated HNO3/H2SO4 mixture. | Use of solid acid catalysts or milder nitrating agents (under development). | Use of catalytic reagents, designing safer chemicals. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1,3 Dimethyl 5 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the structure of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole. By probing the magnetic properties of ¹H, ¹³C, and ¹⁵N nuclei, a detailed map of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, two distinct signals corresponding to the two methyl groups are expected.

The ¹H NMR spectrum of the analogue, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, shows two singlets: one for the 3-Me group at approximately 2.22 ppm and one for the 1-Me group at 3.84 ppm. The substitution of the chlorine atom at the C5 position with a strongly electron-withdrawing nitro group is predicted to significantly influence the chemical shift of the adjacent N-methyl (1-Me) protons. This deshielding effect would cause the 1-Me signal to shift downfield to a higher ppm value. The effect on the more distant C-methyl (3-Me) group is expected to be less pronounced. Both signals are anticipated to be singlets as there are no adjacent protons to cause spin-spin coupling.

Table 1: ¹H NMR Data Comparison

| Group | Analogue (5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole) Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Multiplicity |

| 3-Me | 2.22 | ~2.3-2.4 | Singlet |

| 1-Me | 3.84 | > 3.84 (~3.9-4.1) | Singlet |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound is expected to show five distinct signals: three for the pyrazole (B372694) ring carbons (C3, C4, C5) and two for the methyl carbons (1-Me, 3-Me).

Table 2: ¹³C NMR Data Comparison

| Carbon Atom | Analogue (5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole) Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) |

| 3-Me | 14.4 | ~14-15 |

| 1-Me | 37.1 | ~37-38 |

| C4 | 60.8 | > 61 (deshielded) |

| C5 | 131.3 | > 131 (significantly deshielded) |

| C3 | 150.4 | > 150 (deshielded) |

¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing compounds, providing direct insight into the electronic state of the nitrogen atoms. For this compound, three nitrogen signals are expected: two for the pyrazole ring nitrogens (N1 and N2) and one for the nitro group (NO₂). The chemical shifts are highly sensitive to the local electronic structure. The N1 nitrogen, bonded to a methyl group, will have a distinct chemical shift from the N2 nitrogen. The nitrogen of the nitro group is expected to have a chemical shift in the characteristic range for nitroaromatic compounds. The strong electron-withdrawing effect of the nitro group will influence the shielding of the ring nitrogens compared to non-nitrated pyrazoles.

To confirm the assignments from 1D NMR spectra and establish definitive connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, no cross-peaks would be expected, confirming that the two methyl proton signals are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal around 2.3-2.4 ppm to the 3-Me carbon signal (~14-15 ppm) and the proton signal at ~3.9-4.1 ppm to the 1-Me carbon signal (~37-38 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Protons of the 1-Me group to the C5 and N1-ring carbons.

Protons of the 3-Me group to the C3 and C4 ring carbons. These correlations would unambiguously confirm the placement of the methyl groups and the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the protons of the 1-Me group and the C5-nitro group, further confirming the regiochemistry.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to be dominated by the characteristic absorptions of the nitro group.

Aromatic nitro compounds characteristically display two strong absorption bands. blogspot.comlibretexts.orgorgchemboulder.com The asymmetric stretching vibration (νas(NO₂)) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretching vibration (νs(NO₂)) is found in the 1360-1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.com Other expected bands include C-H stretching from the methyl groups just below 3000 cm⁻¹, and various fingerprint vibrations corresponding to the pyrazole ring structure. The C-I stretching vibration is expected to appear at a low wavenumber, typically in the 500-600 cm⁻¹ region, though it can be weak and difficult to assign definitively. libretexts.orgumd.edu

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2900-3000 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1550-1475 | Strong | Asymmetric Stretch | Nitro (NO₂) |

| ~1360-1290 | Strong | Symmetric Stretch | Nitro (NO₂) |

| ~1400-1500 | Medium-Weak | C=N, C=C Stretch | Pyrazole Ring |

| ~500-600 | Weak-Medium | C-I Stretch | Iodo Group |

Raman Spectroscopy for Complementary Vibrational Information

To be completed, this section would require a published Raman spectrum of this compound. This would allow for the identification and assignment of characteristic vibrational modes. Key bands of interest would include:

C-I Stretch: The vibration of the carbon-iodine bond.

NO₂ Symmetric and Asymmetric Stretches: Vibrations of the nitro group, which are highly sensitive to the electronic environment.

Pyrazole Ring Vibrations: Including ring stretching and deformation modes.

C-H and N-CH₃ Vibrations: From the methyl groups.

A data table, such as the one templated below, would be populated with these experimental values to provide a detailed vibrational profile.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| Data Not Available | C-I Stretch | Data Not Available |

| Data Not Available | NO₂ Symmetric Stretch | Data Not Available |

| Data Not Available | NO₂ Asymmetric Stretch | Data Not Available |

| Data Not Available | Pyrazole Ring Breathing | Data Not Available |

Without access to this experimental data, a valid analysis cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide the high-precision experimental mass of the molecular ion. This is used to confirm the elemental composition of this compound (C₅H₆IN₃O₂). The theoretical exact mass can be calculated, but experimental verification is crucial for definitive characterization.

| Parameter | Value |

| Molecular Formula | C₅H₆IN₃O₂ |

| Theoretical Exact Mass (Monoisotopic) | 282.9505 u |

| Experimental Exact Mass | Data Not Available |

| Mass Error (ppm) | Data Not Available |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

MS/MS studies are necessary to understand how the molecule breaks apart. By isolating the molecular ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. This provides invaluable structural information. For this compound, key fragmentation pathways would likely involve the loss of:

The nitro group (NO₂)

A methyl radical (CH₃)

The iodine atom (I)

Combinations of these losses.

Analysis of these pathways is impossible without experimental MS/MS spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

These hyphenated techniques are used to separate the compound from a mixture and subsequently identify it. Reporting on their application would require studies that have developed and validated methods for the detection of this compound. This would include information on retention times, column types, mobile phases (for LC-MS), and temperature programs (for GC-MS). No such application notes or research articles were found.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Intermolecular Packing and Hydrogen Bonding

This subsection would detail how individual molecules of this compound arrange themselves in a crystal lattice. It would analyze intermolecular forces, such as potential weak hydrogen bonds (e.g., C-H···O interactions involving the nitro group) and other non-covalent interactions that govern the crystal packing. A crystallographic data table, as templated below, would be essential.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Hydrogen Bond Interactions | Data Not Available |

As no crystal structure has been published for this specific compound, this analysis cannot be conducted.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of bulk crystalline materials. For this compound, PXRD serves several critical functions in its solid-state analysis. The primary application is the confirmation of the bulk material's identity and phase purity. Each crystalline solid possesses a unique PXRD pattern, which acts as a "fingerprint." By comparing the experimentally obtained diffractogram of a synthesized batch to a reference pattern—either calculated from single-crystal X-ray diffraction data or from a known standard—one can unequivocally confirm the chemical identity of the bulk sample.

Furthermore, PXRD is crucial for detecting the presence of different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. The PXRD patterns of different polymorphs show significant variations in peak positions and intensities. Therefore, this technique is vital in screening for and identifying different crystalline phases of this compound, ensuring the consistency of the material between batches.

The analysis of PXRD data also provides information on the degree of crystallinity and can be used for the quantitative analysis of crystalline versus amorphous content in the sample. While detailed single-crystal X-ray diffraction data for the title compound is not widely published, analysis of closely related structures, such as 4-iodo-1H-pyrazole, provides insight into the expected crystallographic parameters. mdpi.comresearchgate.net Crystals of 4-iodo-1H-pyrazole were found to belong to the orthorhombic Cmme space group. mdpi.com Such foundational crystallographic data is essential for generating the reference patterns used in PXRD analysis.

Table 1: Illustrative Crystallographic Data for a Related Halogenated Pyrazole (4-Iodo-1H-pyrazole)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 13.931(3) |

| b (Å) | 13.565(3) |

| c (Å) | 3.9660(8) |

| V (ų) | 749.5(3) |

| Z | 4 |

| Radiation type | Mo Kα |

Data derived from studies on 4-iodo-1H-pyrazole as a representative example. mdpi.com

Rotational Spectroscopy for Gas-Phase Molecular Structures and Halogen Bonding Exploration

A key application of rotational spectroscopy for this compound is the exploration of its capacity for halogen bonding. bris.ac.uk The iodine atom in the 4-position is a potential halogen bond donor. The strength and nature of this interaction are encoded in the nuclear quadrupole coupling constants of the iodine nucleus (¹²⁷I), which are measured by this technique. nih.gov The coupling constants, such as χaa and (χbb - χcc), provide a detailed map of the electric field gradient around the iodine nucleus, which is highly sensitive to its electronic environment and intermolecular interactions. semanticscholar.orgbris.ac.uk

Studies on similar molecules like 4-iodopyrazole (B32481) have successfully used chirped-pulse Fourier transform microwave spectroscopy to obtain rotational spectra and determine these parameters. semanticscholar.org The findings from such studies conclude that 4-iodopyrazole can form halogen bonds of comparable strength to well-known halogen bond donors. nih.govbris.ac.uk Applying this technique to this compound would allow for a quantitative assessment of how the electron-withdrawing nitro group and the electron-donating methyl groups modulate the electrostatic potential at the iodine atom and, consequently, its halogen bonding capability.

Table 2: Typical Spectroscopic Constants from Rotational Spectroscopy for an Iodopyrazole Analogue

| Parameter | Description | Typical Value |

|---|---|---|

| A / MHz | Rotational Constant | ~ 4000 |

| B / MHz | Rotational Constant | ~ 850 |

| C / MHz | Rotational Constant | ~ 700 |

| χaa(¹²⁷I) / MHz | Nuclear Quadrupole Coupling Constant | ~ -1800 |

| (χbb - χcc)(¹²⁷I) / MHz | Nuclear Quadrupole Coupling Constant | ~ -150 |

Values are illustrative, based on data for 4-iodopyrazole, and would be determined experimentally for the title compound. semanticscholar.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable to reactivity studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. mdpi.com For this compound, the direct applicability of EPR depends on its involvement in reactions that generate radical intermediates. The molecule itself is a diamagnetic, EPR-silent species in its ground state.

However, the presence of the nitro group (-NO₂) makes it a candidate for forming radical anions under reductive conditions. The nitroaromatic moiety can undergo a one-electron reduction to form a nitro radical anion. Such a reaction could be induced electrochemically or through chemical reductants. If this radical anion is sufficiently stable, EPR spectroscopy would be the ideal tool for its characterization. nih.gov

The resulting EPR spectrum would provide key information about the radical species. The g-value would help in its identification, while the hyperfine coupling constants would reveal the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N of the nitro group and potentially other nuclei (¹⁴N of the pyrazole ring, ¹H of the methyl groups). This hyperfine structure provides a detailed map of the spin density distribution within the radical, offering deep insights into its electronic structure. mdpi.com In cases where radical intermediates are too short-lived for direct detection, spin trapping techniques can be employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be readily studied by EPR. nih.gov

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

A rigorous assessment of purity and the identification of trace-level impurities are critical for the characterization of any chemical compound. For this compound, a combination of chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector, is a primary method for determining the purity of the main component. mdpi.com A suitable reversed-phase method can be developed to separate the target compound from starting materials, by-products, and degradation products. The purity is calculated based on the relative peak area of the main component in the chromatogram. For higher specificity and confirmation of peak identity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight information for each separated component. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile and thermally stable compounds like many pyrazole derivatives. birchbiotech.com GC provides high-resolution separation, while MS offers definitive identification of the eluted compounds based on their mass spectra and fragmentation patterns. This method is exceptionally sensitive for detecting and quantifying trace impurities, including residual solvents and potential genotoxic impurities (GTIs) that may arise from the synthesis of nitroaromatic compounds. nih.govepa.gov The combination of these advanced analytical techniques ensures a comprehensive profile of the compound's purity and impurity landscape.

Table 3: Summary of Advanced Analytical Techniques for Purity Assessment

| Technique | Principle of Separation/Detection | Application for this compound |

|---|---|---|

| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase; detection by UV absorbance. | Quantitative purity assessment (area percent method), stability studies, separation from non-volatile impurities. acs.org |

| LC-MS | Combines HPLC separation with mass spectrometric detection. | Peak identity confirmation by molecular weight, characterization of unknown impurities and degradation products. nih.gov |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase; detection by mass spectrometry. | Analysis of volatile and thermally stable impurities, detection of residual solvents, identification of trace-level synthetic by-products. birchbiotech.comnih.gov |

Computational and Theoretical Investigations into 4 Iodo 1,3 Dimethyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular structure, stability, and reactivity. For a multi-substituted pyrazole (B372694) like 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole, these methods can elucidate the intricate interplay of electronic effects between the pyrazole ring and its functional groups.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. nih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries and predicting electronic properties. nih.govnih.gov

For this compound, the molecular geometry is expected to be largely planar, with the pyrazole ring forming the core. The substituents—iodo, two methyl groups, and a nitro group—will influence the bond lengths and angles of the pyrazole ring. The bulky iodine atom at the 4-position and the nitro group at the 5-position may cause minor steric hindrance, potentially leading to slight out-of-plane distortions. The C-I bond will be the longest and weakest bond involving the pyrazole ring. The C-NO2 bond is expected to have some double bond character, influencing the adjacent C-C and C-N bond lengths within the ring. The methyl groups at the 1- and 3-positions will have standard C-N and C-C bond lengths.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| N1-N2 Bond Length | ~1.35 Å | Pyrazole |

| C3-N2 Bond Length | ~1.33 Å | Pyrazole |

| C4-C5 Bond Length | ~1.37 Å | Pyrazole |

| C-I Bond Length | ~2.10 Å | 4-Iodo-1H-pyrazole |

| C-NO2 Bond Length | ~1.45 Å | Nitrobenzene |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electronic structure calculations, often yielding more accurate results than DFT, albeit at a greater computational expense. rsc.orgresearchgate.net These methods are particularly useful for benchmarking DFT results and for systems where electron correlation is critical.

For this compound, ab initio calculations would provide a more precise determination of the molecular geometry and electronic energies. This would be especially valuable for understanding the subtle electronic effects of the iodo and nitro substituents on the pyrazole ring's aromaticity and for accurately predicting reaction barriers and transition states in potential chemical transformations. Studies on similar pyrazole derivatives have utilized these methods to refine structural and energetic predictions. researchgate.netrdd.edu.iq

Theoretical Simulation of Spectroscopic Parameters for Experimental Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. researchgate.netconicet.gov.ar By predicting the ¹H, ¹³C, and ¹⁵N NMR spectra of this compound, researchers can compare theoretical data with experimental results to confirm the molecular structure.

The chemical shifts will be influenced by the electronic environment of each nucleus. The proton of the pyrazole ring (at position 4, if not for the iodo substituent) would typically appear in the aromatic region. The protons of the two methyl groups will appear in the upfield region, with the N-methyl group likely being slightly more downfield than the C-methyl group. The ¹³C chemical shifts of the pyrazole ring carbons will be sensitive to the substituents. The carbon attached to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect. The carbon attached to the nitro group (C5) will be deshielded and appear downfield.

| Carbon Position | Predicted Shift Range (ppm) | Influencing Substituent |

|---|---|---|

| C3 | 140-150 | Methyl |

| C4 | 80-90 | Iodo |

| C5 | 150-160 | Nitro |

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. DFT methods are commonly employed to predict the vibrational modes of molecules. nih.govbohrium.com For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the pyrazole ring, as well as for the iodo, methyl, and nitro functional groups.

The nitro group will have strong symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-H stretching vibrations of the methyl groups will appear around 2900-3000 cm⁻¹. The C-I stretching vibration will be found at a much lower frequency, typically below 600 cm⁻¹. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -NO₂ | Asymmetric Stretch | 1500 - 1600 |

| -NO₂ | Symmetric Stretch | 1300 - 1400 |

| -CH₃ | C-H Stretch | 2900 - 3000 |

| C-I | Stretch | 500 - 600 |

Analysis of Non-Covalent Interactions within Pyrazole Systems

Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. nih.gov For this compound, several types of non-covalent interactions are conceivable.

The presence of an iodine atom makes halogen bonding a significant potential interaction. rsc.orgumt.edu The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring. These interactions are directional and can influence the crystal structure.

Hydrogen Bonding Interactions and Their Energetics

While this compound lacks the traditional N-H donor present in unsubstituted pyrazoles, it can participate in weaker C-H···O and C-H···N hydrogen bonds. nih.gov The oxygen atoms of the nitro group and the pyridine-like nitrogen (N2) of the pyrazole ring are potential hydrogen bond acceptors. nih.gov Computational studies, typically using Density Functional Theory (DFT), can quantify the strength and geometry of these interactions.

Table 1: Representative Calculated Hydrogen Bond Parameters for Similar Molecular Fragments Data is illustrative, based on computational studies of molecules with similar functional groups.

| Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|

| C-H (methyl) | O (nitro) | 2.2 - 2.6 | 1.0 - 2.5 |

Halogen Bonding Interactions and Their Directionality

A defining feature of this compound is its capacity for halogen bonding. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. mdpi.com This positive region interacts favorably with Lewis bases such as the oxygen atoms of the nitro group or the nitrogen atom of a neighboring pyrazole ring. mdpi.comresearchgate.net

Theoretical studies on 4-iodopyrazoles and other 5-iodo-1-arylpyrazoles confirm the high directionality of these C-I···N and C-I···O interactions. mdpi.comsemanticscholar.org The strength of the halogen bond increases with the polarizability of the halogen, making iodine a potent halogen bond donor. semanticscholar.org Density functional theory (DFT) calculations on the closely related 3,5-dimethyl-4-iodopyrazole (B181040) (DMIP) predicted a combined hydrogen and halogen bond interaction energy of up to 32.81 kJ mol⁻¹ (7.84 kcal/mol), which is substantial enough to drive self-assembly processes. nih.gov

Table 2: Typical Halogen Bond Geometries in Iodo-Pyrazole Systems

| Donor | Acceptor | Distance (I···X) (Å) | Angle (C-I···X) (°) |

|---|---|---|---|

| C-I | O (nitro) | 2.9 - 3.4 | 165 - 175 |

| C-I | N (pyrazole) | 3.0 - 3.5 | 170 - 180 |

π-π Stacking Interactions and Aromaticity Effects

The pyrazole ring in the title compound is an aromatic π-system. The presence of an electron-withdrawing nitro group and an electron-donating methyl group modifies the electron density of the ring, influencing its ability to engage in π-π stacking interactions. Computational studies on similar nitrophenyl-pyrazole derivatives show that these interactions are crucial in the formation of supramolecular chains in the solid state. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily determined by the rotation of the nitro group and the two methyl groups. Computational methods are used to map the potential energy surface (PES) by systematically rotating these groups and calculating the energy of each resulting conformation.

The most significant conformational feature is the torsion angle between the pyrazole ring and the nitro group. Due to potential steric hindrance and electrostatic repulsion between the bulky iodine atom and the adjacent nitro group, the nitro group is likely twisted out of the plane of the pyrazole ring. researchgate.net PES mapping would reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion. This information is vital for understanding the molecule's dynamic behavior and how its shape influences its interactions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies can model its synthesis, such as the iodination of a pyrazole precursor. stackexchange.comnih.gov Such a study would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and products.

Transition State Search: Locating the highest-energy point along the reaction pathway, known as the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

These calculations can predict the feasibility of a reaction, explain observed regioselectivity, and guide the development of new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For a class of compounds including this compound, a QSPR study would proceed by:

Dataset Compilation: Assembling a set of related pyrazole derivatives with known experimental values for a specific property (e.g., melting point, solubility, reactivity).

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode its topological, electronic, and steric features.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning, to create an equation that correlates a subset of the descriptors with the target property.

The resulting QSPR model can then be used to predict the properties of new, unsynthesized pyrazole derivatives, accelerating the discovery of molecules with desired characteristics.

Advanced Molecular Modeling for Supramolecular Assembly Prediction

Building upon the understanding of individual intermolecular forces, advanced molecular modeling can predict how molecules of this compound will assemble into larger, ordered structures. This is a key aspect of crystal engineering and materials design.

A compelling example is the self-assembly of 3,5-dimethyl-4-iodopyrazole (DMIP), a structurally similar molecule. nih.gov DFT calculations showed that a combination of N-H···N hydrogen bonds and C-I···N halogen bonds drives the molecules to form fibrils, which then evolve into sheets and ultimately roll into supramolecular nanotubes and microtubes. nih.gov The calculated interaction energy for these combined forces was a significant 32.81 kJ mol⁻¹. nih.gov Similar computational approaches, combining quantum mechanics and molecular dynamics, can be applied to predict the likely packing motifs and supramolecular architectures of this compound, guided by the interplay of its hydrogen bonding, halogen bonding, and π-π stacking interactions.

Chemical Transformations and Derivatization of 4 Iodo 1,3 Dimethyl 5 Nitro 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-4 iodo-substituent on the pyrazole (B372694) ring is a suitable functional group for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.com However, the reactivity is highly dependent on the catalyst, reaction conditions, and the electronic effects of other substituents on the pyrazole ring.

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling is a widely used reaction to form a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.org A search for Sonogashira reactions involving 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole did not yield any specific experimental results. Research on closely related isomers, such as 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, has shown successful coupling at the C-4 position, indicating the potential for such reactions. arkat-usa.org However, without direct experimental data for the target compound, no detailed findings or data tables can be presented.

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile C-C bond-forming method. nih.gov While this reaction has been applied to various iodopyrazoles, no studies specifically detailing the Suzuki-Miyaura coupling of this compound with boronic acids or esters have been found. The presence of the nitro group and the specific substitution pattern would significantly influence catalyst selection and reaction outcomes, but no data is available. rsc.orgrsc.org

Heck and Stille Coupling Reactions

The Heck reaction couples aryl or vinyl halides with alkenes, organic-chemistry.org while the Stille coupling utilizes organostannanes. Both are cornerstone reactions in organic synthesis. General methodologies for the Heck reaction of 1-protected 4-iodopyrazoles exist, but there are no specific reports on the application of either Heck or Stille reactions to this compound. clockss.org

Negishi Coupling Reactions and Other C-C Bond Formations

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.org It is a powerful tool for C-C bond formation. Despite its broad utility, a literature search revealed no specific examples or studies of Negishi coupling reactions performed on this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazole Ring

Reactivity and Selectivity Governing Displacement of the Nitro Group

Nucleophilic aromatic substitution (SNAr) occurs on electron-deficient aromatic or heteroaromatic rings bearing a suitable leaving group. The pyrazole ring is rendered significantly electron-deficient by the presence of the C-5 nitro group. In principle, a strong nucleophile could attack the ring and displace either the C-4 iodo group or the C-5 nitro group. The nitro group can act as a leaving group in SNAr reactions, particularly when the ring is highly activated. nih.govstackexchange.com However, halogens are typically more common leaving groups. The selectivity of such a reaction (attack at C-4 vs. C-5) would be governed by the relative activation of each position and the leaving group abilities of iodide versus nitrite under specific reaction conditions. No experimental studies have been published that investigate the SNAr reactivity of this compound or the potential for selective displacement of its nitro group. libretexts.orgmdpi.com

Potential for Iodide Displacement in Activated Systems

The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for synthetic modification. (Hetero)aryl iodides are well-established as highly reactive precursors in a multitude of transition-metal-catalyzed cross-coupling reactions. Their reactivity generally surpasses that of the corresponding bromides and chlorides, making them preferred substrates for constructing new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro group at the adjacent C5 position is expected to further activate the C4 position towards nucleophilic attack, thereby facilitating iodide displacement.

One of the primary applications for iodopyrazoles is in Sonogashira-type couplings, where terminal acetylenes react with the aryl iodide to form (hetero)aryl alkynes. This reaction highlights the lability of the iodide, which is readily displaced under catalytic conditions. Another significant transformation is the copper-catalyzed coupling with various nucleophiles. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a Copper(I) iodide (CuI) catalyst, demonstrating a direct displacement of the iodide to form a C-O bond. Given these precedents, this compound is a prime candidate for such transformations, allowing for the introduction of a wide array of functional groups at the C4 position.

| Reaction Type | Catalyst/Reagents | Reactant Type | Product Type | Reference Principle |

|---|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Terminal Alkyne | 4-Alkynylpyrazole | General reactivity of (hetero)aryl iodides. |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Boronic Acid/Ester | 4-Aryl/Vinylpyrazole | Demonstrated for other 4-iodopyrazoles. |

| Heck Coupling | Pd catalyst, base | Alkene | 4-Alkenylpyrazole | General reactivity of (hetero)aryl iodides. |

| Buchwald-Hartwig Amination | Pd catalyst, base | Amine | 4-Aminopyrazole | General reactivity of (hetero)aryl iodides. |

| Ullmann Condensation | Cu catalyst, base | Alcohol/Phenol | 4-Alkoxy/Aryloxypyrazole | Demonstrated for other 4-iodopyrazoles. |

Reduction Chemistry of the Nitro Group to Amino, Hydroxylamino, or Azo Functionalities

The nitro group at the C5 position is a versatile functional handle that can be readily transformed into various other nitrogen-containing moieties through reduction. The specific product obtained depends heavily on the choice of reducing agent and the reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amine (–NH2). This is a fundamental reaction in the synthesis of many heterocyclic compounds. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere, is a highly effective method for this conversion on pyrazole systems. Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic and robust method for converting aromatic nitro compounds to anilines.

Partial reduction of the nitro group can lead to other functionalities. Under carefully controlled conditions, using reagents like zinc dust in aqueous ammonium (B1175870) chloride, the nitro group can be reduced to a hydroxylamino group (–NHOH). Further reduction can be stopped at this stage, or it can proceed to the amine.

The formation of azo compounds (–N=N–) typically occurs when aromatic nitro compounds are treated with specific reducing agents, such as metal hydrides, which are generally not used for reduction to anilines due to this competing pathway. Treatment of nitroarenes with reagents like excess zinc metal can also lead to the formation of N,N'-diarylhydrazine, which can be oxidized to the corresponding azo compound.

| Target Functionality | Typical Reagents | General Conditions |

|---|---|---|

| Amino (–NH₂) | H₂, Pd/C, PtO₂, or Raney Nickel | Catalytic Hydrogenation |

| Amino (–NH₂) | Fe/HCl, Sn/HCl, SnCl₂ | Metal in Acidic Media |

| Hydroxylamino (–NHOH) | Zn/NH₄Cl | Controlled Chemical Reduction |

| Azo (–N=N–R) | LiAlH₄, NaBH₄ (can over-reduce) | Metal Hydride Reduction |

| Hydrazino (–NHNH–R) | Excess Zn metal | Strong Metal Reduction |

Functionalization Reactions of the Methyl Groups (e.g., Oxidation, Halogenation)

The two methyl groups at the C3 and N1 positions offer additional sites for derivatization, although they are generally less reactive than the iodo and nitro groups. Their functionalization typically requires more forcing conditions.

Halogenation : The methyl groups on the pyrazole ring can potentially undergo free-radical halogenation. This type of reaction is characteristic of alkyl-substituted aromatic systems and is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would lead to the formation of mono-, di-, or tri-halomethyl groups (e.g., –CH2Br, –CHBr2, –CBr3), which are themselves valuable synthetic intermediates for further transformations.

Oxidation : While challenging, the oxidation of the methyl groups to aldehydes or carboxylic acids could be envisioned using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. Such reactions often require harsh conditions, and the stability of the pyrazole core and its other substituents under these conditions would be a critical consideration. The electron-withdrawing nature of the pyrazole ring and the nitro group may deactivate the methyl groups towards oxidation.

Regioselective Functionalization of the Pyrazole Nitrogen Atoms

In this compound, the N1 position is already substituted with a methyl group. The remaining nitrogen atom, N2, possesses a lone pair of electrons and is nucleophilic, making it susceptible to reaction with electrophiles. The most common functionalization reaction at this position is quaternization.

This reaction involves treating the N-alkylpyrazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663). The N2 atom attacks the electrophile, resulting in the formation of a 1,2-dialkylpyrazolium salt. This process introduces a positive charge into the heterocyclic ring. The rate and facility of this quaternization are influenced by steric factors around the N2 atom and the basicity of the pyrazole. The resulting pyrazolium salts are ionic compounds with distinct physical and chemical properties compared to the neutral parent molecule and can be used in further synthetic applications or as ionic liquids.

Ring-Opening and Rearrangement Reactions of the Pyrazole Core

The pyrazole ring is an aromatic heterocycle and is generally characterized by significant stability, making it resistant to ring-opening or rearrangement under typical conditions. However, under high thermal stress or through the formation of high-energy intermediates, the pyrazole core can be induced to undergo fragmentation or rearrangement.

Studies on the thermal decomposition of nitropyrazoles indicate that at elevated temperatures, the degradation pathway involves the breakdown of the pyrazole ring itself. The thermal stability is influenced by the number and position of the nitro groups. Highly substituted pyrazoles or those that can form reactive intermediates, such as pyrazole nitrenes, are also known to undergo unusual transformations. For example, certain 5-azidopyrazoles, upon heating, can lose nitrogen to form a transient nitrene, which can initiate a cascade of ring-opening and recyclization reactions. Similarly, rearrangements of pyrazolium salts via deprotonation to form N-heterocyclic carbenes can lead to a sequence of ring-opening and ring-closure to yield entirely different heterocyclic systems. While these reactions are not universally applicable, they highlight the potential for skeletal remodeling of the pyrazole core under specific, often energetic, conditions.

Exploration of this compound in Coordination Chemistry and Ligand Design

Pyrazole and its derivatives are extensively used as ligands in coordination chemistry. The two adjacent nitrogen atoms provide excellent donor sites for coordinating with a wide variety of metal ions, leading to the formation of stable metal complexes. These complexes have found applications in catalysis, materials science, and medicinal chemistry.

For this compound, the potential for ligand behavior must be considered in the context of its specific substitution pattern. The N1 position is blocked by a methyl group, meaning it cannot participate in the common bridging coordination modes seen with NH-pyrazoles. Coordination would therefore be expected to occur primarily through the lone pair of the N2 atom, acting as a monodentate ligand.

The electronic and steric properties of the substituents would significantly modulate its coordinating ability.

Steric Hindrance : The methyl group at C3 and the iodo group at C4 create steric bulk around the N2 donor atom, which could potentially hinder its approach to a metal center.

Electronic Effects : The nitro group at C5 is strongly electron-withdrawing. This effect will reduce the electron density on the pyrazole ring, thereby decreasing the basicity and nucleophilicity of the N2 atom. This would likely result in weaker coordination to metal ions compared to unsubstituted or electron-rich pyrazole ligands.

Despite these potential limitations, the molecule could still form complexes with certain metals, and the substituents offer potential secondary coordination sites. For example, the oxygen atoms of the nitro group could engage in coordination, potentially leading to chelation, although this is less common for pyrazole-based ligands.

| Structural Feature | Effect on Coordination | Rationale |

|---|---|---|

| N1-Methyl Group | Prevents bridging modes; enforces monodentate coordination via N2. | The N1 position is sterically blocked and lacks a proton for deprotonation. |

| C3-Methyl Group | Increases steric hindrance around the N2 donor site. | The adjacent bulky group may impede access for large metal ions. |

| C4-Iodo Group | Increases steric hindrance; potential for weak halogen bonding. | Large atomic radius of iodine adds to steric crowding. |

| C5-Nitro Group | Reduces basicity of N2; potential secondary coordination site. | Strong electron-withdrawing effect weakens the N2 donor ability. Oxygen atoms could coordinate. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Copper(I) iodide |

| Palladium |

| Platinum(IV) oxide |

| Tin |

| Iron |

| Hydrochloric acid |

| Zinc |

| Ammonium chloride |

| N-bromosuccinimide |

| N-chlorosuccinimide |

| Potassium permanganate |

| Chromic acid |

| Methyl iodide |

| 5-azidopyrazole |

Emerging Applications and Prospective Research Directions of 4 Iodo 1,3 Dimethyl 5 Nitro 1h Pyrazole in Non Biological Fields

Strategic Utility as a Precursor in Complex Organic Synthesis

The strategic placement of the iodo and nitro groups on the 1,3-dimethyl-1H-pyrazole scaffold renders 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole a highly valuable precursor in multifaceted organic synthesis. The carbon-iodine bond at the 4-position is particularly amenable to a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Detailed research has demonstrated that iodinated pyrazoles can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C4 position, thereby enabling the synthesis of highly functionalized pyrazole (B372694) derivatives. The electron-withdrawing nature of the nitro group at the C5 position can influence the reactivity of the pyrazole ring, often facilitating nucleophilic substitution reactions and modifying the electronic properties of the resulting compounds.

The versatility of this compound as a synthetic intermediate is highlighted by its ability to serve as a scaffold for generating diverse molecular libraries. By systematically varying the substituents introduced via cross-coupling reactions, chemists can fine-tune the steric and electronic properties of the final products, tailoring them for specific applications. The dimethyl substitution at the N1 and C3 positions provides steric bulk and electronic modulation, further influencing the reactivity and stability of the molecule.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/ethanol/water) | 4-Aryl/heteroaryl-1,3-dimethyl-5-nitro-1H-pyrazoles | Pharmaceuticals, agrochemicals, materials science |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 4-Alkynyl-1,3-dimethyl-5-nitro-1H-pyrazoles | Organic electronics, functional dyes |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | 4-Alkenyl-1,3-dimethyl-5-nitro-1H-pyrazoles | Polymer chemistry, molecular switches |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | 4-Amino-1,3-dimethyl-5-nitro-1H-pyrazoles | Medicinal chemistry, dye synthesis |

| Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-1,3-dimethyl-5-nitro-1H-pyrazoles | Diverse organic synthesis |

Design and Engineering of Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for the construction of such architectures due to its capacity for forming specific and directional intermolecular bonds. The interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions can be harnessed to guide the self-assembly of this molecule into well-defined supramolecular structures.

The iodine atom in this compound is a key player in directing its self-assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The electron-withdrawing nitro group enhances the electrophilicity of the iodine atom, making it a stronger halogen bond donor. This allows for the formation of robust interactions with a variety of halogen bond acceptors, such as the nitrogen atoms of other pyrazole rings or the oxygen atoms of the nitro groups.

Table 2: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Halogen Bonding | Iodine atom (at C4) | Pyrazole Nitrogen (N2), Nitro Oxygen | Primary directional force for assembling molecules into chains, sheets, or 3D networks. |

| C-H···O Hydrogen Bonding | Methyl group C-H | Nitro group Oxygen | Contributes to the stability and specificity of the supramolecular architecture. |

| C-H···N Hydrogen Bonding | Methyl group C-H | Pyrazole Nitrogen (N2) | Further stabilizes the crystal packing and influences the orientation of molecules. |

| π-π Stacking | Pyrazole ring | Pyrazole ring of an adjacent molecule | Can lead to the formation of columnar structures and influence electronic properties. |